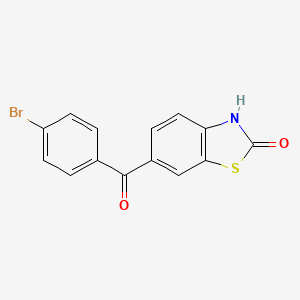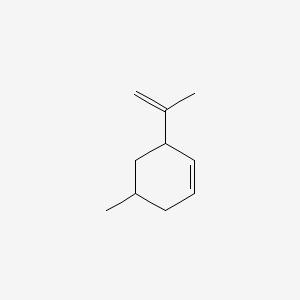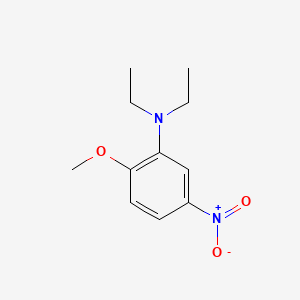![molecular formula C9H11N B14155987 N-[(4-Methylphenyl)methylene]methanamine CAS No. 17972-13-3](/img/structure/B14155987.png)
N-[(4-Methylphenyl)methylene]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,4-Dimethylbenzenemethanimine is an organic compound with the molecular formula C9H13N It is a derivative of benzenemethanamine, where the benzene ring is substituted with a methyl group at the para position and the nitrogen atom is bonded to a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N,4-Dimethylbenzenemethanimine can be synthesized through several methods. One common approach involves the reaction of 4-methylbenzyl chloride with dimethylamine in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is isolated through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of N,4-Dimethylbenzenemethanimine often involves continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods may also involve the use of automated systems for monitoring and controlling the reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
N,4-Dimethylbenzenemethanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The methyl group on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically require a catalyst such as aluminum chloride (AlCl3) and an electrophile like bromine (Br2).
Major Products Formed
Oxidation: N,4-Dimethylbenzenemethanimine N-oxide.
Reduction: N,4-Dimethylbenzenemethanamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
N,4-Dimethylbenzenemethanimine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N,4-Dimethylbenzenemethanimine involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophiles, making it a useful intermediate in organic synthesis. The compound’s effects are mediated through its ability to participate in various chemical reactions, influencing the pathways and processes in which it is involved.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dimethylbenzenemethanamine: Similar structure but with different substitution pattern on the benzene ring.
N,N-Dimethylbenzenemethanamine: Lacks the methyl group on the benzene ring.
Uniqueness
N,4-Dimethylbenzenemethanimine is unique due to the specific positioning of the methyl groups, which influences its chemical reactivity and physical properties. This distinct structure allows for unique interactions and applications compared to its analogs.
Propiedades
Número CAS |
17972-13-3 |
|---|---|
Fórmula molecular |
C9H11N |
Peso molecular |
133.19 g/mol |
Nombre IUPAC |
N-methyl-1-(4-methylphenyl)methanimine |
InChI |
InChI=1S/C9H11N/c1-8-3-5-9(6-4-8)7-10-2/h3-7H,1-2H3 |
Clave InChI |
OUIZQAPFPIQXKR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C=NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methyl-2-[(quinolin-8-ylamino)methyl]phenol](/img/structure/B14155907.png)
![4-fluoro-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzenesulfonamide](/img/structure/B14155910.png)
![2,10-Dimethyl-3-phenylpyrimido[4,5-b]quinoline-4,5-dione](/img/structure/B14155914.png)

![8-Methoxy-2,2,5-trimethyl-1,4-dihydro-2H-3,7-dioxa-6,9,11-triaza-benzo[c]fluorene](/img/structure/B14155928.png)
![Methyl 3-[acetyl(methyl)amino]-3-deoxypentofuranoside](/img/structure/B14155937.png)


![1-(4-Fluorophenyl)-2-phenyl-1,5,6,7-tetrahydropyrazolo[1,2-a][1,2,4]triazole-3-thione](/img/structure/B14155964.png)
![2-{(E)-[(1-hydroxy-2-methylpropan-2-yl)imino]methyl}-4-nitrophenol](/img/structure/B14155972.png)
![1-(5-Isobutyl-1,2,3,4-tetrahydro-7-oxa-6,9,11-triaza-benzo[c]fluoren-8-ylamino)-propan-2-ol](/img/structure/B14155979.png)
![3-[(4-Fluorophenyl)methyl]-8-methoxy-5-methylpyrimido[5,4-b]indol-4-one](/img/structure/B14155983.png)

![8-Azabicyclo[4.3.1]decan-10-ol, 8-methyl-10-phenyl-](/img/structure/B14155990.png)
